N-(2-Aminoethyl)biotinamide

Vue d'ensemble

Description

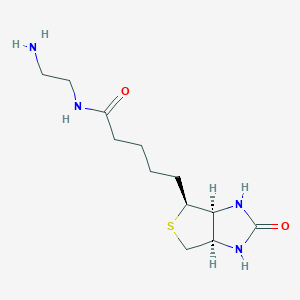

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino or amide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C12H23ClN4O2S

- Molecular Weight : 322.85 g/mol

- Structure : The compound features an amino group and a biotin moiety, which enhances its solubility and binding capabilities.

Biochemical Assays

N-(2-Aminoethyl)biotinamide is extensively used in biochemical assays due to its high affinity for avidin and streptavidin. It serves as a reagent for:

- Enzyme-Linked Immunosorbent Assays (ELISAs) : Facilitates the detection of specific proteins.

- Western Blotting : Aids in the identification of proteins in complex mixtures.

Protein Labeling

The compound is utilized for biotinylation of proteins and peptides, allowing researchers to study:

- Protein-Protein Interactions : Enhances the understanding of cellular processes by enabling the visualization of interactions between proteins.

Neuronal Tracing

This compound is particularly effective in neuronal studies:

- Intracellular Labeling : It is used to label neurons for tracing studies, providing insights into neural architecture and connectivity.

- Comparison with Biocytin : Studies show that this compound can be electrophoresed selectively with positive current, making it advantageous for electrophysiological applications .

Biosensor Development

The compound's binding properties are harnessed in the development of biosensors that require specific analyte detection through biotin-streptavidin interactions.

Case Study 1: Protein Interaction Studies

A study demonstrated that this compound effectively labeled extracellular thiol groups on proteins, enhancing the understanding of protein interactions in cellular environments. This capability is crucial for elucidating complex biological pathways .

Case Study 2: Diagnostic Applications

In clinical diagnostics, this compound was employed to develop assays detecting specific biomarkers through biotin-streptavidin interactions. This showcases its potential utility in medical diagnostics, particularly for identifying disease markers .

Research Findings

Recent research highlights several key findings regarding this compound:

- High Affinity Binding : The compound exhibits a significantly lower dissociation constant (K_d) than traditional biotin derivatives, indicating stronger binding capabilities .

- Functionalization Potential : The presence of the amino group allows for further chemical modifications tailored for specific experimental needs .

Mécanisme D'action

The mechanism of action of N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)butanamide

- N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)hexanamide

Uniqueness

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its thieno[3,4-d]imidazole core and the presence of both aminoethyl and pentanamide groups make it a versatile compound for various applications .

Activité Biologique

N-(2-Aminoethyl)biotinamide, a biotin-containing compound, has garnered attention in various biological research fields, particularly in neuroscience. This article delves into its biological activity, applications, and relevant research findings.

This compound is a small molecular weight compound with a molecular weight of 286 g/mol. Its synthesis typically involves the reaction of biotin with an aminoethyl group, resulting in a product that retains the essential properties of biotin while enhancing its reactivity due to the aminoethyl side chain. The compound is often used in various biochemical applications due to its solubility and stability in physiological conditions.

Neuronal Tracing

One of the primary applications of this compound is in neuronal tracing studies. It serves as a tracer for identifying neuronal pathways and connections within the nervous system. Research indicates that it can be used effectively for intracellular labeling of neurons, allowing for visualization and mapping of neuronal circuits .

Comparison with Biocytin:

| Property | This compound | Biocytin |

|---|---|---|

| Molecular Weight | 286 g/mol | 372 g/mol |

| Electrophoresis Behavior | Selectively ejected with positive current | Can be electrophoresed with both currents |

| Solubility | High solubility in 1-2 M salts | Prone to precipitation |

| Labeling Duration | Effective for 2 days | Effective for 2 days |

Both compounds exhibit similar utility in neuronal tracing; however, this compound offers advantages in terms of solubility and electrophoretic behavior .

Case Studies

- Neuronal Labeling Efficiency : In a study comparing this compound and biocytin, it was found that both compounds were effective for short-term neuronal tracing (up to 2 days). However, labeling intensity decreased significantly over longer survival times, indicating that while both are useful, their effectiveness diminishes with time .

- Immunohistochemical Applications : this compound has been utilized in immunohistochemistry protocols to trace neuronal pathways. For instance, it has been used alongside avidin-biotin conjugates to enhance histochemical detection methods . This application underscores its utility not only as a tracer but also as a tool for visualizing specific proteins within neuronal cells.

- Neuroprotective Studies : Recent studies have suggested that compounds like this compound may play roles in neuroprotection through biochemical cooperation among neurons mediated by gap junctions. This aspect highlights potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to covalently bind to lysine residues on proteins, facilitating the attachment of biotinylated molecules to target proteins. This property is crucial for various biochemical assays and experiments aimed at studying protein interactions and cellular processes.

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCJEZWKLUBUBB-QXEWZRGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920566 | |

| Record name | N-(2-Aminoethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111790-37-5 | |

| Record name | Biotinylamidoethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111790375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.